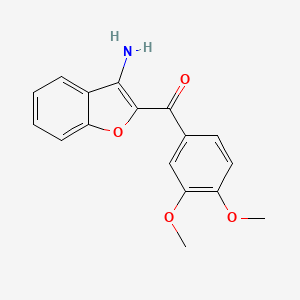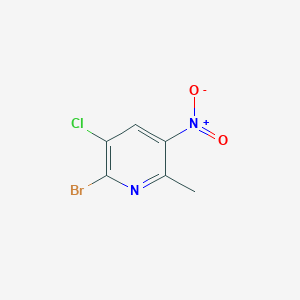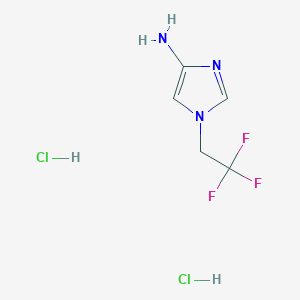![molecular formula C11H12F2N2 B2696669 [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287310-78-3](/img/structure/B2696669.png)
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.1.1]pentanyl]hydrazine.
科学的研究の応用
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. In pharmacology, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential as a drug delivery system, as it can be functionalized to target specific cells or tissues. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
作用機序
The mechanism of action of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer progression. By inhibiting these enzymes, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to have both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of histone deacetylases, as mentioned earlier. Physiologically, [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several advantages for lab experiments, including its high yield of synthesis, its potential as a drug delivery system, and its unique properties as a building block for new materials. However, there are also limitations to working with this compound, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and handling.
将来の方向性
There are several future directions for research on [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One direction is to further study its potential as an anticancer agent and drug delivery system, including testing its efficacy in animal models and optimizing its functionalization for targeted delivery. Another direction is to explore its potential as a building block for new materials with unique properties, including its potential use in electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.
合成法
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using various methods, including the reaction of 2,6-difluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine in the presence of hydrazine hydrate. Another method involves the reaction of 2,6-difluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine in the presence of ammonium acetate and hydrazine hydrate. These methods have been optimized to produce high yields of [3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine.
特性
IUPAC Name |
[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2/c12-7-2-1-3-8(13)9(7)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCHVHZFKAZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine](/img/structure/B2696587.png)
![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2696595.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2696598.png)
![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)

![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2696601.png)

![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)

methanone](/img/structure/B2696607.png)